
Ebastine-d5
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Deuterated Ebastine Analogs
Methodologies for Deuterium Incorporation
The synthesis of deuterated compounds like Ebastine-d5 relies on the strategic introduction of deuterium atoms into the molecule, typically by employing deuterated starting materials or reagents during key synthetic steps. This approach allows for precise labeling at specific positions within the molecule, which is essential for quantitative analysis in biological systems.
Starting Materials and Deuterated Reagents
A primary method for synthesizing this compound involves the use of a specifically deuterated precursor. Research indicates that the synthesis of [2H5]-ebastine fumarate and its deuterated metabolite, [2H5]-hydroxyebastine, utilizes [2H5]-bromodiphenylmethane as the key deuterium-labeled reagent researchgate.netpillbuys.comresearchgate.net. This deuterated reagent is synthesized in a preceding three-step process researchgate.netpillbuys.com. The deuterium atoms are incorporated into the phenyl ring of the diphenylmethoxy moiety, resulting in the [2H5] designation, indicating five deuterium atoms at specific positions on one of the phenyl rings nih.govscbt.com. The synthesis of [2H5]-ebastine from this deuterated reagent is reported to be achieved in a subsequent three steps researchgate.netpillbuys.comresearchgate.net.
Chemical Derivatization Post-Deuteration (e.g., Fumarate Salt Formation)
Following the synthesis of the deuterated Ebastine molecule (this compound), further chemical derivatization is often performed to obtain a more stable and bioavailable salt form, such as the fumarate salt. The formation of This compound fumarate involves the reaction of this compound with fumaric acid under controlled conditions smolecule.com. This salt formation enhances the compound's solubility and suitability for various analytical and research applications.
The following table summarizes key synthetic data for this compound and related deuterated analogs:
Synthesis Target | Key Deuterated Reagent | Number of Steps (Post-Reagent) | Overall Yield | Chemical Purity | Deuterium Enrichment | Reference(s) |
[2H5]-Ebastine (free base) | [2H5]-bromodiphenylmethane | 3 | 27% | Not specified | Not specified | researchgate.netpillbuys.comresearchgate.net |
[2H5]-Ebastine Fumarate | [2H5]-bromodiphenylmethane | 3 (for free base) + salt formation | Not specified | >99% | >98% | researchgate.netpillbuys.comresearchgate.net |
[2H5]-Hydroxyebastine | [2H5]-bromodiphenylmethane | 7 | 13% | Not specified | Not specified | researchgate.netpillbuys.comresearchgate.net |
Compound List:
this compound
this compound (fumarate)
[2H5]-bromodiphenylmethane
Ebastine
Ebastine fumarate
[2H5]-hydroxyebastine
Fumaric acid
Analytical Method Development and Validation Utilizing Ebastine-d5 As an Internal Standard
Internal Standard Methodology and Application
Role of Deuterated Analogs as Internal Standards for Quantification
Internal standards are indispensable for compensating for variations that can occur during sample preparation, chromatographic separation, and instrumental detection. Stable isotope-labeled internal standards (SIL-IS), such as Ebastine-d5, are widely recognized as the preferred choice in quantitative bioanalysis using LC-MS wuxiapptec.comscispace.comresearchgate.net. Deuterated analogs, where hydrogen atoms are replaced by deuterium (²H or D), possess chemical and physical properties that closely mirror those of the parent analyte wuxiapptec.comscispace.comaptochem.com. This similarity ensures that this compound behaves almost identically to Ebastine throughout the entire analytical workflow, including extraction, chromatography, and ionization wuxiapptec.comaptochem.com.
The primary advantage of using SIL-IS like this compound lies in their ability to correct for analyte losses during sample processing and for variations in instrument response. By adding a known quantity of this compound to all samples, calibration standards, and quality control (QC) samples, any fluctuations in recovery or signal intensity that affect Ebastine will similarly affect this compound. The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, thereby normalizing these experimental variations and significantly enhancing the accuracy and precision of the results wuxiapptec.comscispace.com. While deuterium labeling is generally preferred due to the abundance of hydrogen in organic molecules, potential issues such as deuterium-hydrogen exchange or slight shifts in retention time must be considered and evaluated during method development wuxiapptec.comresearchgate.net.
Mitigation of Matrix Effects in Complex Analytical Matrices
Complex biological matrices, such as plasma, serum, or urine, often contain a multitude of endogenous compounds that can interfere with the detection of the target analyte. These interferences can lead to matrix effects, specifically ion suppression or enhancement, which alter the ionization efficiency of the analyte in the mass spectrometer wuxiapptec.comchromatographyonline.comnih.gov. Such effects can severely compromise the accuracy and reliability of quantitative LC-MS/MS assays.
This compound, as a deuterated analog, is highly effective in mitigating these matrix effects researchgate.netchromatographyonline.comclearsynth.com. Because this compound co-elutes with Ebastine and shares similar ionization characteristics, it experiences the same degree of ion suppression or enhancement caused by co-eluting matrix components wuxiapptec.comchromatographyonline.com. By using the ratio of Ebastine to this compound signal, the impact of these matrix-induced signal variations is effectively canceled out. This normalization is crucial for maintaining assay performance, particularly when analyzing samples at low concentrations or from matrices known to cause significant interference wuxiapptec.comchromatographyonline.comnih.gov. Studies have shown that the use of deuterated internal standards can reduce the impact of matrix effects on quantification to acceptable levels, often below 15% nih.gov.
Method Validation Parameters for Analytical Rigor
The validation of an analytical method is essential to confirm that it is fit for its intended purpose, ensuring reliability, accuracy, and reproducibility scispace.com. When utilizing this compound as an internal standard, several key validation parameters are rigorously assessed.
Linearity and Calibration Curve Establishment
Establishing the linearity of an analytical method involves demonstrating that the instrument's response is directly proportional to the analyte concentration over a defined range clearsynth.com. For methods employing this compound, calibration curves are constructed by plotting the ratio of the Ebastine peak area to the this compound peak area against known concentrations of Ebastine.
Typical linearity ranges reported for Ebastine in various studies, which would be applicable when using this compound as an IS, include:
5 to 30 µg/ml scispace.com
80 to 800 µg/ml ijprajournal.com
10 to 60 µg/ml (when analyzed alongside Montelukast) ijpsonline.com
These ranges are established to ensure that the method provides accurate results across the expected concentration levels of Ebastine in the samples being analyzed. The correlation coefficient (r²) is typically expected to be high, often exceeding 0.999, indicating a strong linear relationship scispace.comijpsonline.com.
Table 1: Linearity Ranges for Ebastine in Analytical Methods
Analyte | Linearity Range (µg/ml) | Correlation Coefficient (r²) |
Ebastine | 5 – 30 | 0.999 |
Ebastine | 80 – 800 | (Not specified) |
Ebastine | 10 – 60 | 0.9989 |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among individual measurements impactfactor.org. Both are critical for method validation, and the use of this compound as an IS significantly contributes to achieving acceptable levels of both.
Accuracy is typically evaluated through recovery studies, where known amounts of the analyte are spiked into the matrix at different concentration levels (e.g., low, medium, high quality control samples). The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. Studies have reported good accuracy for Ebastine, with mean recovery values generally falling within the acceptable range of 98% to 101% scispace.comijprajournal.comijpsonline.com.
Precision is assessed by measuring the variability of results obtained from replicate analyses. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision or day-to-day variability). Precision is typically expressed as the Relative Standard Deviation (%RSD). High precision is indicated by low %RSD values. For methods utilizing this compound, %RSD values are generally reported to be below 2%, demonstrating the method's reproducibility ijprajournal.comijpsonline.comimpactfactor.org.
Table 2: Accuracy and Precision Data for Ebastine in Analytical Methods
Parameter | Metric | Typical Value(s) | Source(s) |
Accuracy (% Recovery) | Mean Recovery | 99.48% - 101.00% | scispace.com |
Mean Recovery | 99.3% - 100.6% | ijprajournal.com | |
Recovery Range | 98.75% - 99.63% | ijpsonline.com | |
Precision (%RSD) | Repeatability | < 2% | impactfactor.org |
Method Precision | < 2% | impactfactor.org | |
System Precision | < 2% | impactfactor.org | |
Repeatability | 0.3% | ijprajournal.com | |
Repeatability | 1.403% | ijpsonline.com | |
Intraday | 1.096% - 1.944% | ijpsonline.com | |
pH Variation | 1.046% - 1.169% | ijpsonline.com | |
Mobile Phase Ratio | 1.138% - 1.308% | ijpsonline.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These parameters are crucial for determining the sensitivity of the analytical method. When this compound is used as an internal standard, it helps in achieving lower and more reliable LOD and LOQ values due to its ability to correct for background noise and matrix interference.
Reported values for Ebastine's LOD and LOQ in validated methods include:
LOD: 0.78 µg/ml, LOQ: 2.37 µg/ml scispace.com
LOD: 0.667 µg/ml, LOQ: 2.02 µg/ml ijpsonline.com
These values indicate that methods employing this compound can effectively detect and quantify Ebastine at low concentrations, which is vital for bioanalytical applications and trace-level analysis.
Robustness Evaluation in Chromatographic Systems
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For chromatographic methods utilizing this compound, robustness is evaluated by assessing the impact of changes in factors such as mobile phase composition, pH, flow rate, and column oven temperature ijprajournal.comimpactfactor.org.
Studies have demonstrated that analytical methods developed for Ebastine, and by extension those using this compound as an IS, exhibit robustness. For instance, deliberate variations in mobile phase composition (e.g., acetonitrile percentage) or flow rate have shown minimal impact on the system suitability parameters or assay results, confirming the stability and reliability of the method under slightly altered conditions ijprajournal.comimpactfactor.org. This resilience is essential for ensuring consistent performance across different laboratories and over time.
Investigative Metabolism Studies Employing Deuterated Ebastine Analogs
Characterization of Metabolic Pathways via Isotopic Labeling
Isotopic labeling with deuterium allows for the detailed mapping of how a drug is processed by the body. Ebastine undergoes extensive biotransformation, primarily in the liver, leading to the formation of several metabolites, some of which retain pharmacological activity. The use of Ebastine-d5 enables researchers to follow these metabolic transformations, identify the resulting compounds, and elucidate the enzymatic machinery responsible for these conversions.
Identification of Primary and Secondary Metabolites
Following administration, Ebastine is extensively metabolized into its primary and secondary metabolites. The principal metabolic transformations involve N-dealkylation and hydroxylation reactions researchgate.netnih.govjiaci.orgresearchgate.net. The major identified metabolites of Ebastine include:
Hydroxyebastine: Formed through hydroxylation of Ebastine. This metabolite is considered an intermediate in the formation of the pharmacologically active metabolite researchgate.netnih.govjiaci.orgmedchemexpress.commedchemexpress.com.
Desalkylebastine: Produced via N-dealkylation of Ebastine. This metabolite is generally considered less active or inactive compared to Ebastine or its other metabolites researchgate.netnih.govmedchemexpress.com.
Carebastine: This is the primary active metabolite of Ebastine, formed by further metabolism of Hydroxyebastine. Carebastine is responsible for the majority of Ebastine's antihistaminic effects and exhibits a longer half-life researchgate.netnih.govjiaci.orgmedchemexpress.com.
Deuterated analogs like this compound are critical for accurately quantifying these metabolites in biological matrices (e.g., plasma, urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The distinct mass signature of the deuterated compound serves as an ideal internal standard, compensating for variations in sample preparation and instrument response, thereby ensuring reliable identification and quantification of the native metabolites veeprho.comveeprho.commedchemexpress.com.
Table 1: Key Ebastine Metabolites and Their Formation Pathways
Parent Compound | Metabolite | Primary Metabolic Pathway | Key Enzymes Involved (Primary) | Notes | Citation(s) |
Ebastine | Hydroxyebastine | Hydroxylation | CYP2J2 | Intermediate metabolite, further metabolized to Carebastine | researchgate.netnih.govmedchemexpress.com |
Ebastine | Desalkylebastine | N-dealkylation | CYP3A4 | Generally considered less active | researchgate.netnih.govmedchemexpress.com |
Ebastine | Carebastine | Hydroxylation | CYP2J2, CYP3A4 | Active metabolite, formed from Hydroxyebastine | researchgate.netnih.govjiaci.orgmedchemexpress.commedchemexpress.com |
Hydroxyebastine | Desalkylebastine | N-dealkylation | CYP3A4 | researchgate.netnih.govmedchemexpress.com | |
Hydroxyebastine | Carebastine | Hydroxylation | CYP2J2, CYP3A4 | researchgate.netnih.govmedchemexpress.com | |
Carebastine | Desalkylebastine | N-dealkylation | CYP3A4 | researchgate.netnih.govmedchemexpress.com |
Elucidation of Enzymatic Contributions to Biotransformation
Understanding which specific enzymes catalyze Ebastine's metabolism is crucial for predicting drug interactions and individual responses. Cytochrome P450 (CYP) enzymes are predominantly involved in the Phase I metabolism of Ebastine.
Studies utilizing expressed human CYP isoforms and human liver microsomes have identified key CYP enzymes responsible for Ebastine's metabolic transformations:
CYP3A4 is identified as the primary enzyme responsible for the N-dealkylation of Ebastine, Hydroxyebastine, and Carebastine to form Desalkylebastine. It also contributes to the formation of Carebastine from Hydroxyebastine researchgate.netnih.govmedchemexpress.com.
CYP2J2 plays a predominant role in the hydroxylation of Ebastine to Hydroxyebastine, showing significantly higher intrinsic clearance compared to other isoforms for this specific reaction researchgate.netnih.govmedchemexpress.com. CYP2J2 also contributes to the conversion of Hydroxyebastine to Carebastine researchgate.netnih.govmedchemexpress.com. CYP2J2 is notably expressed in extrahepatic tissues and is involved in the metabolism of various drugs, including Ebastine researchgate.net.
CYP3A5 also contributes to the N-dealkylation of Ebastine and Hydroxyebastine to Desalkylebastine, albeit to a lesser extent than CYP3A4 researchgate.netnih.govmedchemexpress.com.
CYP4F12 has also been implicated in the hydroxylation of Ebastine e-lactancia.org.
The intrinsic clearance (CLint) values provide quantitative insights into the efficiency of these enzymes in metabolizing Ebastine and its metabolites. For instance, CYP3A4 exhibits an intrinsic clearance of 0.44 µL/min/pmol P450 for Ebastine N-dealkylation, while CYP2J2 shows a CLint of 0.45 µL/min/pmol P450 for Ebastine hydroxylation researchgate.netnih.govmedchemexpress.com.
Table 2: CYP Isoform Specificity in Ebastine Metabolism
Reaction Type | Substrate | Metabolite | Primary Enzyme | Intrinsic Clearance (CLint) (µL/min/pmol P450) | Other Enzymes Involved | Citation(s) |
Hydroxylation | Ebastine | Hydroxyebastine | CYP2J2 | 0.45 | CYP3A4, CYP3A5, CYP4F12 | researchgate.netnih.govmedchemexpress.come-lactancia.org |
N-dealkylation | Ebastine | Desalkylebastine | CYP3A4 | 0.44 | CYP3A5 | researchgate.netnih.govmedchemexpress.com |
N-dealkylation | Hydroxyebastine | Desalkylebastine | CYP3A4 | 1.05 | CYP3A5 | researchgate.netnih.govmedchemexpress.com |
N-dealkylation | Carebastine | Desalkylebastine | CYP3A4 | 0.16 | researchgate.netnih.govmedchemexpress.com | |
Hydroxylation | Hydroxyebastine | Carebastine | CYP2J2, CYP3A4 | Not specified | researchgate.netnih.govmedchemexpress.com |
Beyond CYP-mediated oxidation, Ebastine and its metabolites can also undergo other Phase I and Phase II metabolic reactions. Hydrolysis is a Phase I reaction involving the breakdown of molecules by water, which can occur with certain functional groups escholarship.orgunl.eduslideshare.netlibretexts.org. While specific hydrolysis pathways for Ebastine are not extensively detailed in the provided literature, deuterated analogs are utilized to track any such transformations.
Phase II metabolism involves conjugation reactions, where a polar molecule (e.g., glucuronic acid or sulfate) is attached to the drug or its Phase I metabolite. These conjugation reactions increase water solubility, facilitating excretion from the body smolecule.comlibretexts.orgnih.gov. This compound can undergo conjugation with glucuronic acid or sulfate, which are essential processes for its elimination smolecule.com. In rat studies, sulfate conjugation of certain hydroxylated metabolites was also observed nih.gov.
Cytochrome P450 Enzyme Isoform Specificity (e.g., CYP2J2, CYP3A4, CYP3A5)
In Vitro Metabolic Investigations
In vitro studies using cellular fractions or recombinant enzymes are fundamental for dissecting drug metabolism without the complexities of in vivo systems. Human liver microsomes (HLMs) are a common and valuable in vitro model for these investigations.
Human Liver Microsome Studies
Studies employing human liver microsomes (HLMs) have been instrumental in characterizing the metabolism of Ebastine researchgate.netnih.govmedchemexpress.comdntb.gov.ua. These studies have confirmed that Ebastine is extensively metabolized in HLMs to form Desalkylebastine, Hydroxyebastine, and Carebastine researchgate.netnih.govmedchemexpress.com. Hydroxyebastine is further metabolized to Desalkylebastine and Carebastine, while Carebastine is also converted to Desalkylebastine researchgate.netnih.govmedchemexpress.com.
Kinetic analysis performed in HLMs has provided quantitative data on the metabolic stability of Ebastine and its metabolites. The intrinsic clearance (CLint) of Hydroxyebastine was found to be significantly higher than that of Ebastine and Carebastine, indicating a more rapid metabolic turnover for Hydroxyebastine. Conversely, Carebastine was observed to be metabolically more stable than both Ebastine and Hydroxyebastine researchgate.netnih.govmedchemexpress.com. These findings underscore the utility of HLMs in identifying key metabolic routes and enzyme contributions, which can then be further investigated using labeled compounds like this compound.
Compound List:
Ebastine
this compound
Hydroxyebastine
Desalkylebastine
Carebastine
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.